REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:6]=1)C.[Li+].[OH-]>C1COCC1>[C:15]([O:14][C:12]([NH:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:19])=[O:3])=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the THF was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered from the remaining mixture
|
Type
|
CUSTOM
|
Details
|
the filtrate was transferred to a separatory funnel
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Type
|
WASH
|
Details
|
The aqueous layer was washed with dichloromethane (3×)
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water, saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40807.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |